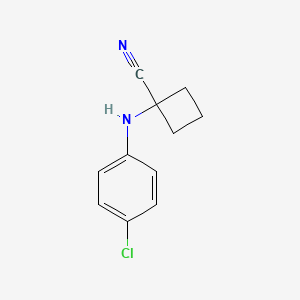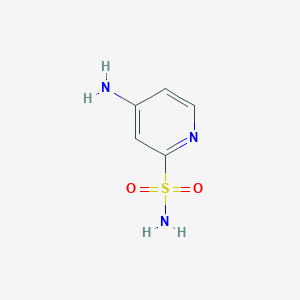
4-Aminopyridine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminopyridine-2-sulfonamide is an organic compound that features a pyridine ring substituted with an amino group at the 4-position and a sulfonamide group at the 2-position
作用机制
Target of Action
The primary target of 4-Aminopyridine-2-sulfonamide is the voltage-gated potassium channels . These channels play a crucial role in the propagation of action potentials in neurons .
Mode of Action
This compound: interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by This compound affects the neuronal signaling pathway . The elongation of action potentials and increased release of neurotransmitters are the downstream effects of this interaction .
Pharmacokinetics
The pharmacokinetics of This compound involve rapid and complete absorption from the gastrointestinal tract . The bioavailability of this compound is high, at around 96% .
Result of Action
The molecular and cellular effects of This compound ’s action include the elongation of action potentials and increased release of neurotransmitters . These effects lead to enhanced neuronal signaling . In the context of demyelinating diseases, these effects can lead to improved synaptic transmission and mitigation of neurological disorders .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of lipid interactions can affect the solubility and thus the action of the compound . Furthermore, the use of nanoformulations can enhance drug stability, control release kinetics, and improve bioavailability . These advancements have created opportunities for personalized medicine and targeted therapies within the field of neurology .
生化分析
Biochemical Properties
4-Aminopyridine-2-sulfonamide is known to interact with various enzymes, proteins, and other biomolecules. Its mechanism of action entails the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It has been found to protect oligodendrocyte precursor cells from glutamate toxicity . Additionally, it has been shown to have a stabilizing effect on myelin and oligodendrocyte precursor cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of voltage-gated potassium channels . This results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Temporal Effects in Laboratory Settings
It has been noted that formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, related compounds such as 4-Aminopyridine have been studied. These studies have shown that the effects of the product can vary with different dosages .
Metabolic Pathways
It has been suggested that related compounds such as 4-Aminopyridine may have limited metabolism in humans .
Transport and Distribution
It has been noted that related compounds such as 4-Aminopyridine cross the blood-brain barrier more readily .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-aminopyridine with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage . Another approach involves the use of sulfonamide linkers in intramolecular radical cyclization processes .
Industrial Production Methods: Industrial production methods for 4-Aminopyridine-2-sulfonamide often leverage scalable chemical processes that ensure high yield and purity. These methods may include continuous flow synthesis and electrochemical oxidative coupling of amines and thiols .
化学反应分析
Types of Reactions: 4-Aminopyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed.
Major Products: The major products formed from these reactions include nitro derivatives, reduced sulfonamides, and substituted pyridine derivatives .
科学研究应用
4-Aminopyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of enzyme activity.
相似化合物的比较
4-Aminopyridine: A closely related compound used in the treatment of multiple sclerosis and as a research tool in neurophysiology.
Amifampridine: Another potassium channel blocker with similar applications in neurology.
Uniqueness: 4-Aminopyridine-2-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the pyridine ring.
属性
IUPAC Name |
4-aminopyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHVLVARXLSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2618180.png)

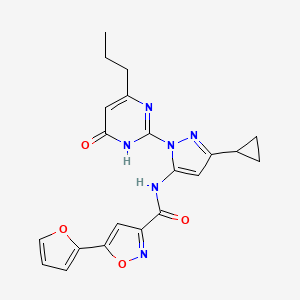
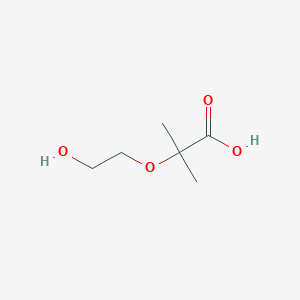
![1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine](/img/structure/B2618185.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)
![N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2618189.png)
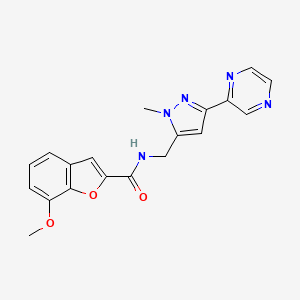
![3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2618193.png)
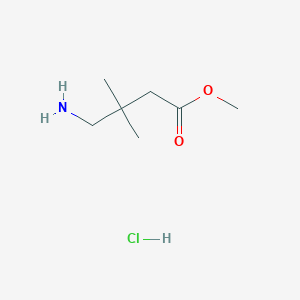
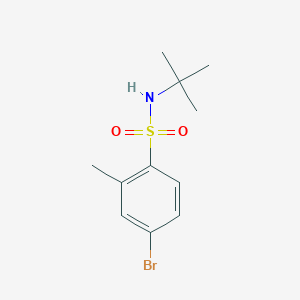
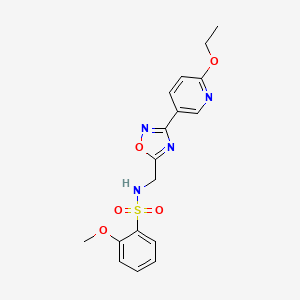
![2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)
